Superior Selectivity for 5-HT2A vs. 5-HT2B/2C Receptors (>2000-fold) Compared to Ketanserin and Ritanserin
Temanogrel (APD791) exhibits >2000-fold selectivity for the 5-HT2A receptor over the closely related 5-HT2B and 5-HT2C receptors in competition binding assays [1]. This selectivity profile is markedly superior to that of the classic 5-HT2A antagonist ketanserin, which shows approximately 300-fold selectivity for 5-HT2A over 5-HT2B (Ki = 1.49 nM for 5-HT2A vs. 740 nM for 5-HT2B) and only 24-fold selectivity over 5-HT2C (Ki = 1.49 nM vs. 59 nM) . Ritanserin, another comparator, has a Ki of 0.39 nM for 5-HT2A but only ~2-fold selectivity over 5-HT2C (Ki = 0.71 nM) [2]. Temanogrel's high selectivity is critical for studies aiming to isolate 5-HT2A-specific functions without confounding contributions from 5-HT2B or 5-HT2C receptors.
| Evidence Dimension | Selectivity (Ki 5-HT2A vs. Ki 5-HT2B/2C) |
|---|---|
| Target Compound Data | >2000-fold selective for 5-HT2A over 5-HT2B and 5-HT2C |
| Comparator Or Baseline | Ketanserin: 5-HT2A Ki = 1.49 nM, 5-HT2B Ki = 740 nM (496-fold), 5-HT2C Ki = 59 nM (40-fold). Ritanserin: 5-HT2A Ki = 0.39 nM, 5-HT2C Ki = 0.71 nM (1.8-fold). |
| Quantified Difference | Temanogrel >2000-fold vs. Ketanserin 496/40-fold and Ritanserin 1.8-fold selectivity |
| Conditions | Competition binding assays in HEK293 cells expressing human recombinant receptors |
Why This Matters
Enables experiments requiring specific 5-HT2A receptor modulation without confounding activity at 5-HT2B (cardiac valvulopathy risk) or 5-HT2C (CNS effects).
- [1] Adams JW, et al. APD791, a novel 5-HT2A receptor antagonist: pharmacological profile, pharmacokinetics, platelet activity and vascular biology. J Pharmacol Exp Ther. 2009;331(1):96-103. View Source
- [2] Ritanserin. DrugBank Accession Number DB12671. View Source
